molecular formula C16H14ClN3O2 B2466187 7-Chloro-N-[cyano(oxolan-3-YL)methyl]quinoline-2-carboxamide CAS No. 1645433-58-4

7-Chloro-N-[cyano(oxolan-3-YL)methyl]quinoline-2-carboxamide

Cat. No.: B2466187
CAS No.: 1645433-58-4
M. Wt: 315.76
InChI Key: JRHQLQNUSACMDI-UHFFFAOYSA-N
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Description

Quinoline is a ubiquitous heterocyclic aromatic compound with potential for industrial and medicinal applications . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N .


Synthesis Analysis

Quinoline and its derivatives have been synthesized using various methods. Some well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of quinoline consists of a benzene ring fused with a pyridine moiety, giving it the molecular formula C9H7N .


Chemical Reactions Analysis

Quinoline and its derivatives undergo various chemical reactions. For instance, the synthesis of 1,2,3-triazoles by a process known as Cu-mediated click chemistry has been explored to combine different molecules affording new analogs of chloroquine .


Physical and Chemical Properties Analysis

Quinoline is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol .

Scientific Research Applications

Organic Synthesis and Chemical Properties

The compound and its derivatives are explored for their synthetic pathways and reactivity, offering insights into nitrogen-containing heterocyclic compounds and quinoline derivatives. For instance, studies have demonstrated the synthesis of 2-alkylcyclopropaquinolines, showcasing the potential of such compounds in producing a variety of heterocyclic structures with significant yields under specific conditions (Sugiura, Hamada, & Hirota, 1979). Additionally, the development of novel synthetic routes for quinoline-2-carboxylate derivatives via rhodium-catalyzed oxidative annulation highlights the compound's role in advancing synthetic methodologies (Wang, Ding, Zheng, Bao, & Peng, 2018).

Photocatalytic and Electrochemical Properties

Certain quinoline derivatives exhibit photocatalytic properties, offering potential applications in environmental remediation and green chemistry. For example, octamolybdate complexes constructed from a quinoline–imidazole–monoamide ligand have shown to possess electrocatalytic activities and photocatalytic properties for degrading organic dyes, indicating their utility in environmental cleanup processes (Li, Wang, Xu, Chang, Liu, Lin, & Wang, 2020).

Potential Pharmacological Activities

Quinoline derivatives are explored for their pharmacological activities, including anticancer properties. Positioning of the carboxamide side chain in certain quinoline derivatives has shown to affect cytotoxicity, indicating the structural specificity required for potential therapeutic applications (Deady, Desneves, Kaye, Finlay, Baguley, & Denny, 2001). Additionally, amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have been synthesized and evaluated for their cytotoxic activity, showing significant anticancer activity, which points towards their potential as novel anticancer agents (Bhatt, Agrawal, & Patel, 2015).

Future Directions

The future directions in the study of quinoline and its derivatives could involve the development of less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats .

Properties

IUPAC Name

7-chloro-N-[cyano(oxolan-3-yl)methyl]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c17-12-3-1-10-2-4-13(19-14(10)7-12)16(21)20-15(8-18)11-5-6-22-9-11/h1-4,7,11,15H,5-6,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHQLQNUSACMDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(C#N)NC(=O)C2=NC3=C(C=CC(=C3)Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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